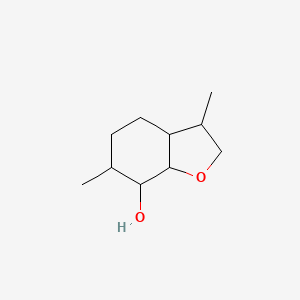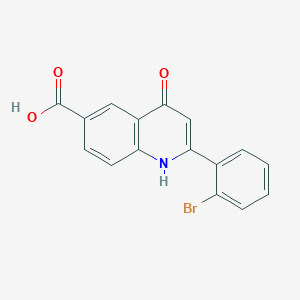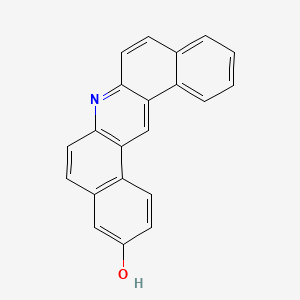
Dibenz(a,j)acridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzo[a,j]acridin-3-ol is a polycyclic aromatic compound that belongs to the acridine family Acridines are known for their unique structural properties, which include a nitrogen atom embedded within a tricyclic aromatic ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo[a,j]acridin-3-ol typically involves a multi-step process. One common method is the regioselective palladium-catalyzed cross-coupling reaction of 2,3,5,6-tetrachloropyridine, followed by Brønsted acid-mediated cycloisomerization . This method is advantageous due to its high yield and broad applicability.
Another approach involves the use of Friedel-Crafts-type reactions, which are known for their ability to form the dibenzoacridine framework under harsh reaction conditions . These methods, however, are limited in scope and applicability due to the stringent conditions required.
Industrial Production Methods
Industrial production of dibenzo[a,j]acridin-3-ol is less common, but when it is produced, it typically involves large-scale application of the aforementioned synthetic routes. The use of palladium-catalyzed reactions is favored due to its efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Dibenzo[a,j]acridin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common, especially in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sulfuric acid or hydrochloric acid as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction can produce various hydro derivatives.
Aplicaciones Científicas De Investigación
Dibenzo[a,j]acridin-3-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Mecanismo De Acción
The primary mechanism by which dibenzo[a,j]acridin-3-ol exerts its effects is through DNA intercalation. This process involves the insertion of the compound between DNA base pairs, disrupting the normal function of DNA and related enzymes . This mechanism is particularly relevant in its anti-cancer activity, where it inhibits the replication of cancer cells by interfering with DNA processes.
Comparación Con Compuestos Similares
Similar Compounds
- Dibenzo[c,h]acridine
- Acridine
- Acridone
Uniqueness
Dibenzo[a,j]acridin-3-ol is unique due to its specific structural configuration, which imparts distinct electronic and photophysical properties. Compared to other acridine derivatives, it has shown promising applications in material science and pharmacology due to its stability and reactivity under various conditions .
Propiedades
Número CAS |
105467-66-1 |
|---|---|
Fórmula molecular |
C21H13NO |
Peso molecular |
295.3 g/mol |
Nombre IUPAC |
13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,7,10,13,15,17,19,21-undecaen-7-ol |
InChI |
InChI=1S/C21H13NO/c23-15-7-8-17-14(11-15)6-10-21-19(17)12-18-16-4-2-1-3-13(16)5-9-20(18)22-21/h1-12,23H |
Clave InChI |
DCQHCXDEOXTAON-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=C(C=C4)C=C(C=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Bromophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)sulfanyl]ethan-1-one](/img/structure/B12895493.png)
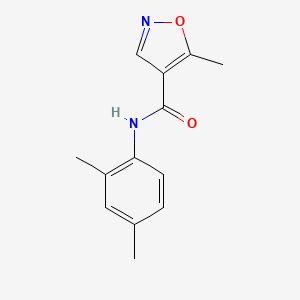
![1-[4-(2-Oxopyrrolidin-1-yl)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12895508.png)

![1,2,3,4,9-Pentabromodibenzo[b,d]furan](/img/structure/B12895525.png)
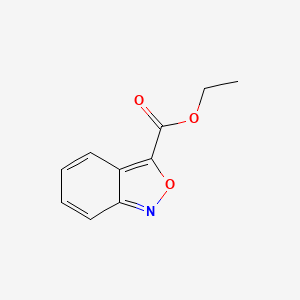

![Furan, tetrahydro-2-[(4-methylphenoxy)methyl]-](/img/structure/B12895536.png)
![4-(4-Bromophenoxy)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B12895547.png)
![5-[(2,2,3,3-Tetrafluoropropoxy)methyl]cytidine](/img/structure/B12895548.png)
![Benzenesulfonamide, 4-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-](/img/structure/B12895549.png)

